molecular formula C18H21NO5S B4879512 methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate

methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate

Cat. No. B4879512
M. Wt: 363.4 g/mol
InChI Key: VCSYQFHIXFWRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate, also known as MPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body.

Mechanism of Action

Methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body. The activation of these receptors can lead to a reduction in pain and inflammation, as well as other therapeutic effects.
Biochemical and Physiological Effects:
methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has been shown to have various biochemical and physiological effects. It has been shown to increase endocannabinoid levels in the body, which can lead to a reduction in pain and inflammation. methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases. Additionally, methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has been shown to inhibit tumor growth and metastasis, making it a potential cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate in lab experiments is its potent inhibition of FAAH, which can lead to an increase in endocannabinoid levels. This can be useful in studying the effects of endocannabinoids on various physiological processes. However, methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has some limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for the study of methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate. One potential direction is the development of methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate analogs with improved potency and selectivity. Another direction is the study of methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate.
Conclusion:
methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in various diseases. It is a potent inhibitor of the enzyme FAAH, which can lead to an increase in endocannabinoid levels in the body. methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has been shown to have various biochemical and physiological effects and may be useful in treating pain, inflammation, cancer, and neurodegenerative diseases. While methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has some limitations, further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate involves a multi-step process that includes the reaction of 2-methyl-4-nitrophenol with 2-phenylethylamine to form 2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenol. This compound is then reacted with methyl chloroacetate to form methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate. The final product is purified through recrystallization and characterized using various analytical techniques.

Scientific Research Applications

Methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has been extensively studied for its potential therapeutic applications in various diseases such as pain, anxiety, and inflammation. It has been shown to increase endocannabinoid levels in the body, which can help alleviate pain and reduce inflammation. methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has also been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and metastasis. Additionally, methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 2-[2-methyl-4-(2-phenylethylsulfamoyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-14-12-16(8-9-17(14)24-13-18(20)23-2)25(21,22)19-11-10-15-6-4-3-5-7-15/h3-9,12,19H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSYQFHIXFWRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-methyl-4-(2-phenylethylsulfamoyl)phenoxy]acetate

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